3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Description

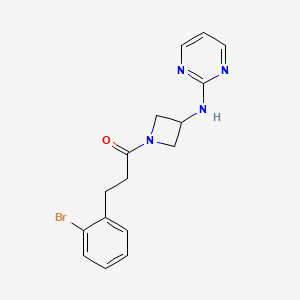

3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a small organic molecule featuring a propan-1-one backbone substituted with a 2-bromophenyl group and a 3-(pyrimidin-2-ylamino)azetidin-1-yl moiety.

Properties

IUPAC Name |

3-(2-bromophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWWLUUGNIVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2Br)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-Bromophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromophenyl moiety and a pyrimidinylamino azetidine, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives containing bromine substituents have shown enhanced cytotoxic effects against various cancer cell lines. A study reported that compounds with a pyrimidine ring displayed potent inhibitory effects on the BRAF(V600E) mutation, which is prevalent in melanoma .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several investigations. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a possible mechanism through which this compound may exert its anti-inflammatory effects .

Antimicrobial Activity

Preliminary data suggest that the compound may possess antimicrobial properties. Compounds with similar structural features have demonstrated activity against various bacterial strains, indicating that this compound could be further explored for its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Bromine Substitution : The presence of bromine in the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Pyrimidine Ring : The pyrimidine moiety contributes to binding interactions with biological targets, potentially enhancing activity against specific enzymes or receptors.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of derivatives based on similar azetidine structures. The results demonstrated that modifications at the 2-position of the phenyl ring significantly increased cytotoxicity against MCF-7 breast cancer cells, suggesting that further exploration of such modifications in this compound could yield promising results .

Case Study 2: Anti-inflammatory Mechanism

In an investigation into the anti-inflammatory properties of related compounds, researchers found that specific derivatives inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory markers. This mechanism could be applicable to understanding how this compound might function in inflammatory conditions .

Comparison with Similar Compounds

A comparative analysis with structurally related propan-1-one derivatives is provided below, focusing on substituent effects, molecular properties, and biological implications.

Structural and Functional Group Analysis

*Calculated using average atomic masses.

Key Observations:

The α,β-unsaturated ketone in the bromothiophene analog () increases electrophilicity, which may correlate with higher reactivity but also toxicity risks, a feature absent in the target compound.

Toxicity Profile: Pyridinyl-propanones (e.g., No. 2158 and 2160) exhibit mixed genotoxicity results, with hydroxyl and methoxy groups influencing metabolic pathways . The target compound’s pyrimidine-azetidine motif may reduce genotoxicity risks due to steric hindrance and altered metabolic processing.

Solubility and Bioavailability :

- Glycosylated derivatives like hesperetin dihydrochalcone 7′-glucoside () demonstrate how polar groups (e.g., glucosyl) improve solubility. The target compound’s azetidine ring and pyrimidine group may offer moderate solubility, intermediate between hydrophobic bromoaryl derivatives and hydrophilic glycosides.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data for related compounds (e.g., ) reveal that bromoaryl groups contribute to dense crystal packing via halogen bonding, while hydrogen-bonding networks (e.g., N–H···O/N interactions in azetidine-pyrimidine systems) influence stability and polymorphism . The target compound’s hydrogen-bonding capacity (3 donors, 6 acceptors) suggests a propensity for forming stable supramolecular architectures, critical for solid-state formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.